molecular formula C20H21NO B4043007 N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine

N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine

Cat. No.: B4043007
M. Wt: 291.4 g/mol
InChI Key: LIAYSDLTJKVOFQ-UHFFFAOYSA-N
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Description

N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine: is an organic compound that features a naphthalene ring and a phenylethanamine moiety

Scientific Research Applications

Chemistry: In chemistry, N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure may allow it to act as a ligand or inhibitor in biochemical assays.

Medicine: In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: Industrially, the compound may be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Chemical Reactions Analysis

Types of Reactions: N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biochemical assays or pharmacological studies .

Comparison with Similar Compounds

  • N-(2-(naphthalen-2-yloxy)-ethyl)-acetamide
  • 2-Naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)-acetamide
  • 2-Naphthalen-1-yl-N-(2,2,2-trichloro-1-hydroxy-ethyl)-acetamide

Comparison: N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine is unique due to its specific combination of a naphthalene ring and a phenylethanamine moiety. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the naphthalene ring may enhance its ability to interact with aromatic receptors, while the phenylethanamine moiety could influence its solubility and reactivity .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(2-naphthalen-1-yloxyethyl)-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-16(17-8-3-2-4-9-17)21-14-15-22-20-13-7-11-18-10-5-6-12-19(18)20/h2-13,16,21H,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAYSDLTJKVOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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